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Compound of Interest

Compound Name:
3-Methyl-1-oxa-3,8-

diazaspiro[4.6]undecan-2-one

CAS No.: 1308384-30-6

Cat. No.: B1442548

Get Quote

Executive Summary
In the pursuit of "escaping flatland," diazaspiro cycles have emerged as premier bioisosteres

for traditional saturated heterocycles like piperazine and piperidine. While their ability to

increase fraction sp3 (Fsp³) and introduce novel exit vectors is well-documented, their impact

on ADME (Absorption, Distribution, Metabolism, Excretion) properties is often nuanced.

This guide provides a technical comparison of diazaspiro[3.3]heptane, diazaspiro[4.5]decane,

and diazaspiro[5.5]undecane against the industry-standard piperazine scaffold. We focus on

the causality between ring strain, vector orientation, and observed metabolic stability, providing

actionable data to guide scaffold selection in hit-to-lead optimization.

Structural Rationale & Vector Analysis[1]
Before analyzing ADME data, one must understand the structural drivers. Traditional

piperazines exist predominantly in a chair conformation, with substituents interconverting

between axial and equatorial positions. Diazaspiro scaffolds lock these substituents into

defined vectors.
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Comparison of Geometry and Vectors[1]
Piperazine: Flexible, ~109.5° bond angles (relaxed), typically planar projection in 2D.

2,6-Diazaspiro[3.3]heptane: Rigid, ~90° bond angles (strained), linear exit vectors (180°).

2,7-Diazaspiro[3.5]nonane: Mixed rigidity, "bent" exit vectors.

The following diagram illustrates the structural evolution and vector rigidity:

Reference Standard Diazaspiro Scaffolds

Piperazine
(Flexible Chair)

2,6-Diazaspiro[3.3]heptane
(Rigid Linear)

Escape Flatland
+ Strain 3,9-Diazaspiro[5.5]undecane

(Bulky/Lipophilic)

Increase Volume
+ Lipophilicity

Fig 1. Structural transition from flexible piperazines to rigid spirocycles.

Click to download full resolution via product page

Physicochemical Properties: Solubility &
Lipophilicity[2]
The primary driver for adopting diazaspiro[3.3]heptane is the improvement of the Lipophilic

Ligand Efficiency (LLE).

Experimental Data Comparison
The table below synthesizes data from matched molecular pair (MMP) studies comparing N-

substituted piperazines with their 2,6-diazaspiro[3.3]heptane analogs.
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Property
Piperazine
(Ref)

2,6-
Diazaspiro[3.3]
heptane

3,9-
Diazaspiro[5.5]
undecane

Mechanistic
Rationale

LogD (pH 7.4) Baseline
-0.5 to -1.0 unit

lower

+0.5 to +1.2 units

higher

[3.3] systems

have lower

lipophilicity due

to compact

solvation shells;

[5.5] systems

add significant

hydrocarbon

bulk.

pKa (Basic N) ~9.8 (Piperazine) ~8.5 - 9.0 ~10.0 - 10.5

Ring strain in the

4-membered ring

increases s-

character of the

N-lone pair,

lowering basicity.

Solubility (Aq) Moderate
High (>2-fold

increase)
Low

Lower LogD and

disruption of

crystal packing

(lattice energy)

enhances [3.3]

solubility.

PSA (Polar

Surface Area)
~40 Å² ~40 Å² ~40 Å²

Topological PSA

remains similar,

but 3D-PSA

differs due to

solvent

accessibility.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1442548?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Critical Insight: While 2,6-diazaspiro[3.3]heptane lowers LogD, unsubstituted 2-

azaspiro[3.3]heptanes (mono-spiro) can actually increase lipophilicity compared to piperidine

due to increased molecular volume without adding polarity.

Metabolic Stability (Microsomal Clearance)
This is the definitive advantage of the [3.3] scaffold. Piperazines are prone to oxidative

metabolism (N-oxidation or alpha-carbon hydroxylation).

Mechanism of Stability[3]
Steric Shielding: The spiro-carbon creates a quaternary center that blocks metabolic access.

Electronic Deactivation: The strained rings of the [3.3] system exhibit different hybridization,

making the alpha-protons less acidic and less prone to abstraction by CYP450 enzymes.

Metabolic Vulnerability Spiro Protection

Piperazine Core

CYP450 Oxidation
(alpha-C hydroxylation)

Ring Opening / Cleavage

Diazaspiro[3.3] Core

Quaternary Spiro Carbon
(Steric Block)

Intact Scaffold
(Low Cl_int)

Fig 2. Mechanism of metabolic stabilization in spirocyclic scaffolds.
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Experimental Validation: In human liver microsomes (HLM), 2,6-diazaspiro[3.3]heptane analogs

frequently demonstrate Cl_int < 10 µL/min/mg, whereas matched piperazine pairs often exceed

50 µL/min/mg.

Permeability & Safety (hERG)
The trade-off for high solubility and low lipophilicity is often reduced passive permeability.

Permeability (PAMPA / Caco-2)
Diazaspiro[3.3]heptane: Can suffer from low passive permeability (Papp < 1 x 10⁻⁶ cm/s) if

the rest of the molecule is not sufficiently lipophilic. The rigid, compact nature can sometimes

aid paracellular transport, but transcellular transport is generally LogD driven.

Diazaspiro[5.5]undecane: High permeability due to lipophilicity, but high risk of P-gp efflux.

hERG Inhibition Risk
Piperazines are notorious for hERG liability due to the basic nitrogen interacting with the

channel's pore.

Spiro Advantage: The altered pKa (lower basicity) and rigid geometry of

diazaspiro[3.3]heptane often reduces hERG affinity compared to flexible piperazines.

Spiro Risk: Larger spirocycles (e.g., [5.5] or [4.5]) occupy more volume and can increase

hERG binding through hydrophobic interactions.

Experimental Protocols (Self-Validating Systems)
To generate the data discussed above, the following protocols should be used. These are

designed with internal controls to ensure validity.

Protocol A: Comparative Microsomal Stability Assay
Objective: Determine Intrinsic Clearance (Cl_int).

Preparation: Prepare 10 mM DMSO stocks of the Piperazine reference and the Spiro test

compound.
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Incubation:

Mix test compound (1 µM final) with pooled Human Liver Microsomes (0.5 mg/mL protein)

in phosphate buffer (pH 7.4).

Control: Include Verapamil (high clearance) and Warfarin (low clearance) as system

suitability standards.

Initiation: Add NADPH regenerating system (MgCI2, Glucose-6-phosphate, G6P

dehydrogenase).

Sampling: Aliquot at 0, 5, 15, 30, and 45 minutes.

Quenching: Immediately dispense into ice-cold Acetonitrile containing Tolbutamide (Internal

Standard) to precipitate proteins and stop metabolism.

Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS monitoring

parent ion depletion.

Calculation: Plot ln(% remaining) vs. time. Slope = -k.

Protocol B: LogD Shake-Flask Validation
Objective: Confirm lipophilicity shifts.[1][2]

Phase Preparation: Saturate Octanol with pH 7.4 PBS buffer, and PBS buffer with Octanol

(24h pre-saturation).

Equilibrium: Dissolve compound in the saturated Octanol phase. Add equal volume of

saturated Buffer.

Agitation: Shake for 4 hours at 25°C. Centrifuge to separate phases.

Quantification: Analyze both phases by HPLC-UV.

Validation Check: Mass balance must be >90% (Sum of compound in both phases must

equal starting mass) to rule out precipitation or adsorption to plasticware.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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